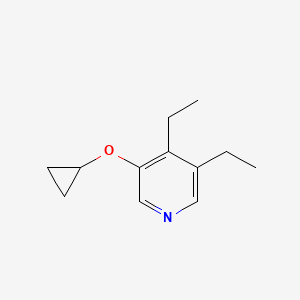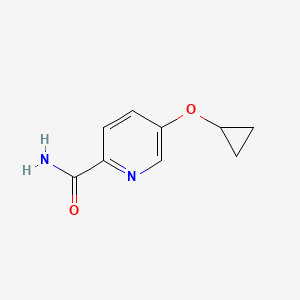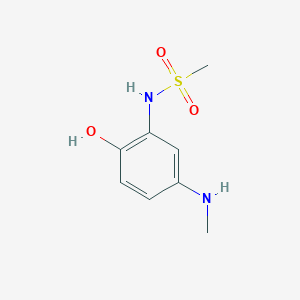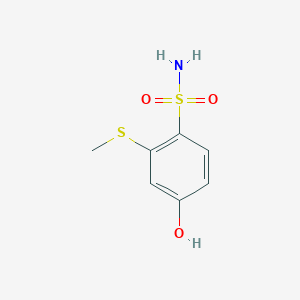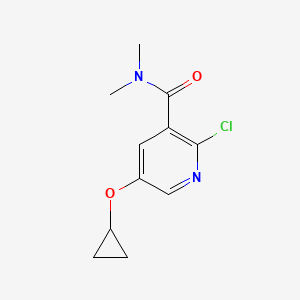
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide is an organic compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a nicotinamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps :
Esterification: 2-Chloro nicotinic acid is esterified with methanol to form 2-chloro methyl nicotinate.
Aminolysis: The ester is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield this compound.
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity while minimizing waste and environmental impact. This includes controlling reaction temperature, pH, and the use of efficient catalysts.
Chemical Reactions Analysis
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including :
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents used in these reactions include dimethylamine, methanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets . The chloro and cyclopropoxy groups play a crucial role in binding to these targets, while the nicotinamide moiety facilitates the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide can be compared with other similar compounds such as :
2-Chloro-N,N-dimethylacetamide: Similar in structure but lacks the cyclopropoxy group.
2-Chloro-5-methyl-3-(trimethylsilyl)ethynylpyridine: Contains a pyridine ring but differs in substituents.
2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid: Contains a benzoic acid moiety instead of nicotinamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)9-5-8(6-13-10(9)12)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
REVUOUZQIYYGEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


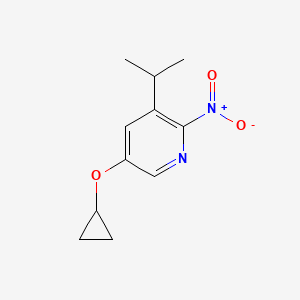
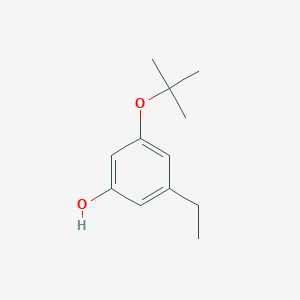

![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
